molecular formula C14H9N3O7 B4564871 3-[(3,5-dinitrobenzoyl)amino]benzoic acid

3-[(3,5-dinitrobenzoyl)amino]benzoic acid

Cat. No.: B4564871
M. Wt: 331.24 g/mol
InChI Key: ZFLXFTBYIZKZQB-UHFFFAOYSA-N
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Description

3-[(3,5-Dinitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with two nitro groups at positions 3 and 5, and an amino group attached to another benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid. This is achieved by reacting benzoic acid with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% . The resulting 3,5-dinitrobenzoic acid is then reacted with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dinitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3-[(3,5-diaminobenzoyl)amino]benzoic acid.

Mechanism of Action

The mechanism of action of 3-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form derivatives that interact with biological molecules, leading to its applications in medical diagnostics and research.

Comparison with Similar Compounds

3-[(3,5-Dinitrobenzoyl)amino]benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3,5-dinitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-13(15-10-3-1-2-8(4-10)14(19)20)9-5-11(16(21)22)7-12(6-9)17(23)24/h1-7H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLXFTBYIZKZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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